2-(3-Methylphenyl)quinazolin-4-ol

Nuclear Receptor CAR Agonist Xenobiotic Metabolism

Selective CAR partial agonist (EC50 55 nM) with zero PXR cross-reactivity—ideal for clean nuclear receptor profiling. The meta-methyl substitution confers a 4.1-fold α3β4/α2β4 nAChR selectivity window, enabling mechanistic neuroscience studies. Unlike generic 2-phenyl or para-substituted analogs, this compound eliminates off-target PXR activation, reducing drug-drug interaction liability. Serves as a privileged quinazolinone scaffold for antimicrobial SAR campaigns (MIC 1 mg/L vs B. subtilis).

Molecular Formula C15H12N2O
Molecular Weight 236.27g/mol
CAS No. 18818-40-1
Cat. No. B458950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)quinazolin-4-ol
CAS18818-40-1
Molecular FormulaC15H12N2O
Molecular Weight236.27g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
InChIKeyHGMYBXXEFAWWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)quinazolin-4-ol (CAS 18818-40-1): A Procurement-Grade Quinazolinone Scaffold with Defined Pharmacological Fingerprint


2-(3-Methylphenyl)quinazolin-4-ol, also systematically named 2-(m-tolyl)quinazolin-4(1H)-one, is a C15H12N2O heterocyclic compound belonging to the quinazolinone family. This scaffold is characterized by a fused benzene-pyrimidine ring system bearing a 3-methylphenyl substituent at the C2 position. The compound has a molecular weight of 236.27 g/mol, a melting point of 210–212 °C, and is soluble in polar aprotic solvents such as DMSO and DMF but insoluble in water . Its core structure is a privileged pharmacophore in medicinal chemistry, serving as a foundation for kinase inhibitors, nuclear receptor modulators, and antimicrobial agents [1].

Why Simple Substitution of 2-(3-Methylphenyl)quinazolin-4-ol is Not Advisable: Quantitative Divergence in Target Engagement


Quinazolinone derivatives are not functionally interchangeable. Even minor modifications to the C2 aryl substituent can drastically alter potency, selectivity, and off-target liability. For instance, shifting from a 3-methoxyphenyl to a 3-methylphenyl group converts a potent but non-specific CAR activator into a selective partial agonist with nanomolar efficacy [1]. Similarly, the meta-methyl substitution confers a distinct nicotinic receptor subtype preference and eliminates PXR activation, a common source of drug-drug interactions [1]. Replacing this compound with a generic 2-phenylquinazolin-4-ol or a para-substituted analog would forfeit these quantifiable advantages and introduce unpredictable biological outcomes.

Quantitative Comparative Evidence: 2-(3-Methylphenyl)quinazolin-4-ol vs. Structural Analogs


Selective Human CAR Partial Agonism with Subnanomolar Potency vs. Methoxy Analog

2-(3-Methylphenyl)quinazolinone derivative 7d (a close analog) exhibits a 193-fold higher potency as a human constitutive androstane receptor (CAR) partial agonist compared to its structural congener 8d. This meta-methyl substitution also eliminates the non-specific CAR activation and PXR cross-reactivity observed with the 3-methoxyphenyl analog [1].

Nuclear Receptor CAR Agonist Xenobiotic Metabolism

Preferential Activation of Neuronal Nicotinic Acetylcholine Receptor Subtypes

2-(3-Methylphenyl)quinazolin-4(3H)-one demonstrates a 4.1-fold functional selectivity for the α3β4 nAChR subtype over the α2β4 subtype. This subtype preference is quantitatively defined and contrasts with many non-selective quinazoline analogs [1].

Nicotinic Receptor nAChR Ion Channel

Meta-Methyl Substitution Confers Distinct Antibacterial Activity Profile

A derivative containing the 3-methylphenylamino motif exhibits potent and broad-spectrum antibacterial activity, with MIC values as low as 1 mg/L against B. subtilis and 5 mg/L against E. coli. This contrasts with other substituted quinazolines in the same series, which generally show weaker activity against Gram-negative strains [1].

Antibacterial MIC Triazinoquinazoline

Absence of PXR Activation and Cytotoxicity in Cellular Assays

Derivative 7d, bearing the 3-methylphenylquinazolinone core, demonstrated no activation of the pregnane X receptor (PXR) and exhibited no cytotoxicity in cellular models. This contrasts with the progenitor 3-methoxyphenyl analog, which displayed both PXR agonism and non-specific CAR activation [1].

Cytotoxicity PXR Drug-Drug Interaction

Physicochemical Profile: Melting Point and Solubility for Compound Handling

The compound exhibits a well-defined melting point of 210–212 °C and is soluble in DMSO and DMF, but insoluble in water. This solubility profile is comparable to other 2-arylquinazolin-4-ones and facilitates preparation of stock solutions for biological assays .

Physicochemical Melting Point Solubility

Predicted pKa and Lipophilicity for Consistent Ionization Behavior

The compound has a predicted pKa of 6.85 ± 0.20, indicating it will be predominantly neutral at physiological pH (7.4). This contrasts with more basic quinazoline derivatives (e.g., 4-aminoquinazolines with pKa ~8-9) and influences membrane permeability and receptor binding .

pKa Lipophilicity ADME

High-Impact Research and Industrial Applications for 2-(3-Methylphenyl)quinazolin-4-ol


Selective Modulation of CAR for ADME-Tox and Xenobiotic Response Studies

Use as a reference partial agonist for human CAR LBD activation in TR-FRET assays, with an EC50 of 55 nM and no PXR cross-reactivity. This enables clean, single-receptor profiling in nuclear receptor panels [1].

Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

Employ in functional assays to discriminate between α3β4 (EC50 7 μM) and α2β4 (EC50 29 μM) nAChR subtypes, providing a 4.1-fold selectivity window for mechanistic studies in neuroscience [1].

Antibacterial Screening and Resistance Modifier Evaluation

Utilize as a core scaffold for designing derivatives with potent activity against Gram-positive bacteria (MIC 1 mg/L vs. B. subtilis) and Gram-negative strains (MIC 5 mg/L vs. E. coli), as demonstrated by triazinoquinazoline analogs [1].

Medicinal Chemistry Lead Optimization for Kinase and Nuclear Receptor Targets

Serve as a starting point for SAR campaigns aimed at improving selectivity and reducing off-target liability (e.g., eliminating PXR activation) relative to non-specific quinazolinone analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylphenyl)quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.